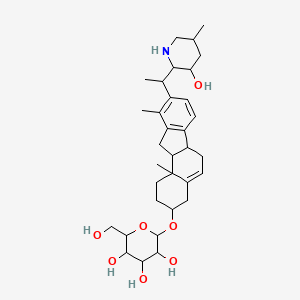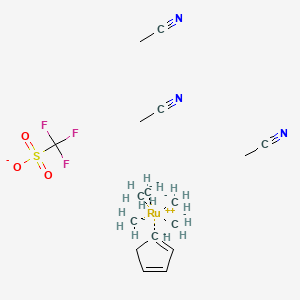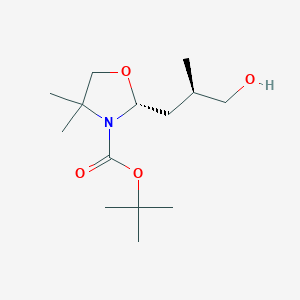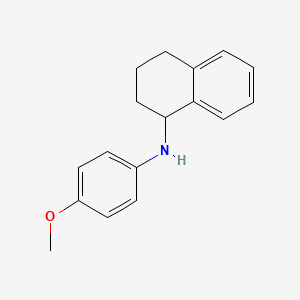
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine is a complex organic compound with a structure that includes multiple pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine typically involves multiple steps. One common method includes the reaction of pyridine derivatives with ethane-1,2-diamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. This includes maintaining the appropriate temperature, pressure, and pH levels to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the pyridine rings is replaced by another functional group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could result in the formation of amines .
Wissenschaftliche Forschungsanwendungen
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of complex organic molecules
Wirkmechanismus
The mechanism by which N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(Pyridin-4-yl)ethane-1,2-diamine
- N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine
- N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Uniqueness
N1-(Pyridin-4-ylmethyl)-N2,N2-bis(2-((pyridin-4-ylmethyl)amino)ethyl)ethane-1,2-diamine is unique due to its multiple pyridine rings and the specific arrangement of these rings within the molecule. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C24H33N7 |
|---|---|
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
N-(pyridin-4-ylmethyl)-N',N'-bis[2-(pyridin-4-ylmethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H33N7/c1-7-25-8-2-22(1)19-28-13-16-31(17-14-29-20-23-3-9-26-10-4-23)18-15-30-21-24-5-11-27-12-6-24/h1-12,28-30H,13-21H2 |
InChI-Schlüssel |
FYXDBYNJRCSDTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CNCCN(CCNCC2=CC=NC=C2)CCNCC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


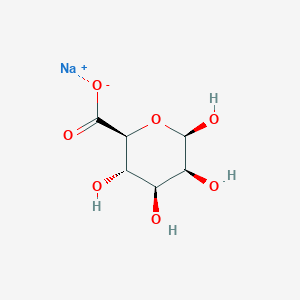

![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)
